3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one
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Overview
Description
3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo7annulen-5-one is a synthetic organic compound characterized by its unique chemical structure, which includes bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo7annulen-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable benzoannulene derivative, followed by fluorination under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the desired compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo7annulen-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove specific functional groups.
Addition Reactions: The double bonds in the benzoannulene ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzoannulene derivatives, while oxidation and reduction reactions can lead to different oxidation states or reduced forms of the compound .
Scientific Research Applications
3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo7annulen-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-fluoro-8,9-dihydro-5H-benzo7annulen-5-one
- 3,6-Dibromo-9H-fluoren-9-one
- 3-Bromo-8,9-dihydro-5H-benzo 7annulen-6(7H)-one
Uniqueness
3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo7annulen-5-one is unique due to the presence of both bromine and fluorine atoms in its structure, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2O/c12-8-4-3-7-2-1-5-11(13,14)10(15)9(7)6-8/h3-4,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPPPTRHYHNVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)C(=O)C(C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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